

The Sigma-2 Receptor: A Pivotal Player in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	SM-21 maleate				
Cat. No.:	B15618783	Get Quote			

An In-depth Technical Guide for Researchers and Drug Development Professionals

The sigma-2 receptor (S2R), a protein once shrouded in mystery, has emerged as a critical modulator of cellular function and a promising therapeutic target for a spectrum of debilitating neurological disorders. Initially defined by its pharmacological profile, the S2R was recently identified as Transmembrane Protein 97 (TMEM97).[1][2] This breakthrough has galvanized research into its physiological roles and its implications in the pathology of diseases such as Alzheimer's, Parkinson's, Huntington's, and various psychiatric conditions. This technical guide provides a comprehensive overview of the current understanding of the S2R's role in the central nervous system (CNS), detailing its signaling pathways, summarizing quantitative data on ligand interactions, and outlining key experimental protocols for its investigation.

The Sigma-2 Receptor and its Core Functions in the CNS

The S2R is a 21.5 kDa protein with four transmembrane domains, primarily localized to the endoplasmic reticulum and lysosomes.[3][4] It is widely expressed throughout the CNS, including in the cerebellum, cortex, hippocampus, and substantia nigra.[5] Functionally, the S2R is a multifaceted protein involved in a variety of cellular processes crucial for neuronal health:

 Cholesterol Homeostasis: The S2R, in a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR),



plays a vital role in cholesterol trafficking and homeostasis.[1][5][6][7][8] This function is critical for maintaining the integrity of neuronal membranes and synaptic function.

- Calcium Signaling: The S2R is implicated in the regulation of intracellular calcium levels, a fundamental aspect of neuronal signaling and excitability.[3][7]
- Neuronal Signaling and Plasticity: By modulating ion channels and neurotransmitter systems, including dopamine, serotonin, and glutamate, the S2R influences neuronal firing and synaptic plasticity.[3]
- Cellular Stress Response and Autophagy: The S2R is involved in cellular stress responses and the process of autophagy, a critical mechanism for clearing damaged organelles and protein aggregates.[3][8]

Role in Neurological Disorders

The dysregulation of the S2R's functions has been linked to the pathogenesis of several major neurological disorders.

Alzheimer's Disease

In the context of Alzheimer's disease (AD), the S2R has garnered significant attention as a receptor for amyloid-beta (A β) oligomers, the primary neurotoxic species in the disease.[1][4][9] The S2R/PGRMC1/LDLR complex has been shown to be a binding site for A β oligomers, mediating their uptake into neurons.[7][9][10][11] This interaction leads to synaptic dysfunction, a hallmark of AD.[4] Consequently, S2R antagonists have been shown to prevent the binding of A β oligomers to neurons, displace already bound oligomers, and rescue synaptic deficits in preclinical models of AD.[1][9][11] One such antagonist, CT1812, has progressed to clinical trials, demonstrating the therapeutic potential of targeting the S2R in AD.[10][11][12]

Parkinson's Disease

In Parkinson's disease (PD), the accumulation of α -synuclein oligomers is a key pathological event. Emerging evidence suggests that S2R antagonists can block the neurotoxic effects of α -synuclein oligomers.[13][14][15] These compounds have been shown to prevent α -synuclein-induced deficits in protein trafficking and up-regulation of LAMP-2A, a protein involved in chaperone-mediated autophagy.[13][14] This indicates that targeting the S2R may be a viable



strategy to mitigate the cellular dysfunction induced by α -synuclein in PD and other synucleinopathies.[13][14][15]

Huntington's Disease

Huntington's disease (HD) is a genetic neurodegenerative disorder caused by a mutation in the huntingtin gene. S2R modulators have demonstrated neuroprotective effects in in vitro models of HD.[10][16] Selective S2R ligands have been shown to reduce neuronal cell death induced by the mutant huntingtin protein.[10][16] These protective effects appear to be independent of the sigma-1 receptor, highlighting the specific role of the S2R in neuronal survival in the context of HD.[10]

Psychiatric Disorders

The S2R's influence on key neurotransmitter systems suggests its involvement in psychiatric disorders.[3][17][18] S2R ligands have shown potential in animal models of schizophrenia and depression.[3][4][17] For instance, the S2R ligand BMY 14802 was investigated as a potential antipsychotic, though clinical trial results were not conclusive.[17] Further research is needed to fully elucidate the therapeutic potential of targeting the S2R for psychiatric conditions.

Quantitative Data on Sigma-2 Receptor Ligands

The development of selective S2R ligands has been instrumental in characterizing the receptor's function and therapeutic potential. The following tables summarize the binding affinities (Ki), half-maximal effective concentrations (EC50), and half-maximal inhibitory concentrations (IC50) of various S2R ligands in the context of neurological disorders.



Ligand	Receptor	Ki (nM)	Neurological Disorder Context	Reference(s)
CT0093	Sigma- 2/PGRMC1	54 ± 11	Alzheimer's Disease	[1]
CT0109	Sigma- 2/PGRMC1	9 ± 7	Alzheimer's Disease	[1]
CT01344	Sigma- 2/PGRMC1	48 ± 6	Alzheimer's Disease	[1]
CT01346	Sigma- 2/PGRMC1	50 ± 3	Alzheimer's Disease	[1]
SAS-0132	Sigma-2	Low nM range	Alzheimer's Disease	[7]
DKR-1051	Sigma-2	Low nM range	Alzheimer's Disease	[7]
JVW-1009	Sigma-2	Not specified	Alzheimer's Disease	[7]
RHM-1	Sigma-2	< 10	General CNS	[19]
Siramesine	Sigma-2	49.7 (on double KO cells)	General	[3]
PB28	Sigma-2	5.2 (on double KO cells)	General	[3]
AMA-1127	Sigma-2	High affinity	Huntington's Disease	[10]
DKR-1677	Sigma-2	High affinity	Huntington's Disease	[10]
UKH-1114	Sigma-2	High affinity	Huntington's Disease	[10]
CM572	Sigma-2	14.6 ± 6.9	General	[20]



CMHN	Sigma-2	60.15 ± 13.3	General	[20]
MAM03055A	Sigma-2	55.9 ± 4.2	General	[20]

Ligand	Cell Line	EC50 (μM)	Context	Reference(s)
Siramesine	EMT-6	5.3 (48h)	Cytotoxicity	[21]
Siramesine	MDA-MB-435	9.3 (48h)	Cytotoxicity	[21]
Siramesine	TMEM97 KO HeLa	10.3	Cytotoxicity	[3]
Siramesine	Double KO HeLa	10	Cytotoxicity	[3]
PB28	TMEM97 KO HeLa	59.8	Cytotoxicity	[3]
PB28	Double KO HeLa	57.4	Cytotoxicity	[3]
MAM03055A	SK-N-SH	8.26 ± 0.30 (24h)	Cytotoxicity	[20]
MAM03055A	SK-N-SH	1.35 ± 0.32 (48h)	Cytotoxicity	[20]
MAM03055A	MDA-MB-231	2.02 ± 0.41 (48h)	Cytotoxicity	[20]
MAM03055A	SW480	3.26 ± 0.32 (48h)	Cytotoxicity	[20]

Experimental ProtocolsRadioligand Binding Assay for Sigma-2 Receptor

This protocol is adapted from established methods for determining the binding affinity of compounds for the S2R.

Objective: To determine the dissociation constant (Ki) of a test compound for the S2R.

Materials:

- Cell membranes expressing S2R (e.g., from human B cell line, rat liver, or transfected cells)
- Radioligand: [3H]DTG (1,3-di-o-tolyl-guanidine) or a more selective ligand like [125]RHM-4



- Sigma-1 receptor masking agent (if using a non-selective S2R ligand): (+)-Pentazocine
- Test compounds at various concentrations
- Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- Wash buffer (e.g., ice-cold 10 mM Tris-HCl, pH 7.4)
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Scintillation counter
- Filtration apparatus

Procedure:

- Membrane Preparation: Homogenize tissues or cells in buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
- Assay Setup: In a 96-well plate, add the following in order:
 - Binding buffer
 - Test compound at various concentrations (or vehicle for total binding)
 - Masking agent (e.g., 1 μM (+)-pentazocine) if using [³H]DTG.
 - Cell membrane preparation (typically 100-200 μg of protein).
 - Radioligand (at a concentration near its Kd).
- Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound



radioligand.

- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Non-specific binding (NSB): Determined in the presence of a high concentration of a known S2R ligand (e.g., 10 μM haloperidol).
 - Specific binding: Calculated by subtracting NSB from total binding.
 - IC50 determination: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Ki calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Aβ Oligomer Displacement Assay

This assay assesses the ability of a test compound to displace bound Aβ oligomers from neuronal cells.

Objective: To determine if a test compound can displace $A\beta$ oligomers from their binding sites on neurons.

Materials:

- Primary neuronal cultures (e.g., cortical or hippocampal neurons)
- Synthetic Aβ oligomers (e.g., Aβ1-42)
- Test compounds
- Fluorescently labeled Aβ oligomers or antibodies against Aβ



- Microscopy imaging system (e.g., confocal microscope)
- Image analysis software

Procedure:

- Cell Culture: Plate primary neurons and culture them until mature (e.g., 21 days in vitro).
- Aβ Oligomer Binding: Treat the mature neuronal cultures with a known concentration of Aβ oligomers for a sufficient time to allow binding (e.g., 1 hour).
- Compound Treatment: After the binding step, add the test compound at various concentrations to the cultures and incubate for a defined period.
- Washing: Gently wash the cells to remove unbound Aβ oligomers and test compound.
- Visualization: Fix and immunostain the cells for Aβ and a synaptic marker (e.g., synaptophysin or PSD-95). Alternatively, if using fluorescently labeled Aβ oligomers, visualize directly.
- Image Acquisition and Analysis: Acquire images using a confocal microscope. Quantify the amount of Aβ colocalized with synaptic markers in the presence and absence of the test compound. A reduction in Aβ signal at synapses indicates displacement by the compound.

In Vivo Behavioral Testing: Morris Water Maze (for Alzheimer's Disease Models)

The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodent models of AD.

Objective: To evaluate the effect of an S2R ligand on cognitive deficits in a mouse model of AD.

Apparatus:

- A circular pool (e.g., 1.2 m in diameter) filled with opaque water.
- An escape platform submerged just below the water surface.



- Visual cues placed around the pool.
- · A video tracking system.

Procedure:

- Acclimation: Handle the mice for several days before the experiment to reduce stress.
- Training Phase (e.g., 5-7 days):
 - Place the mouse into the pool at one of four starting positions.
 - Allow the mouse to swim and find the hidden platform.
 - If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
 - Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
 - Conduct multiple trials per day for each mouse.
- Probe Trial (24 hours after the last training session):
 - Remove the escape platform from the pool.
 - Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
 - Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
- Drug Administration: Administer the S2R ligand or vehicle to the mice according to the study design (e.g., daily injections starting before or during the training phase).
- Data Analysis: Analyze parameters such as escape latency (time to find the platform during training), path length, and performance in the probe trial (time in target quadrant, platform crossings). Compare the performance of the treated group with the vehicle-treated group.



In Vivo Behavioral Testing: Rotarod Test (for Parkinson's Disease Models)

The Rotarod test is used to assess motor coordination and balance in rodent models of PD.

Objective: To evaluate the effect of an S2R ligand on motor deficits in a mouse model of PD.

Apparatus:

• A rotating rod apparatus with adjustable speed.

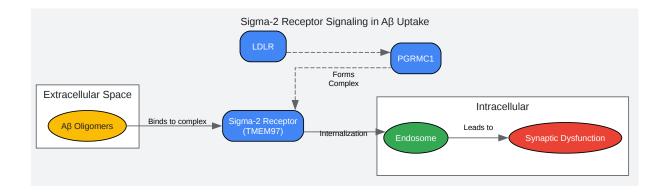
Procedure:

- · Training:
 - Place the mice on the stationary or slowly rotating rod for a few trials to acclimate them to the apparatus.
 - Gradually increase the rotation speed over a few training sessions.
- Testing:
 - Place the mouse on the rod, which is then accelerated at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
 - Record the latency to fall from the rod.
 - Conduct multiple trials with rest intervals in between.
- Drug Administration: Administer the S2R ligand or vehicle to the mice before the test session.
- Data Analysis: Compare the latency to fall for the treated group with the vehicle-treated group. An increase in the time spent on the rod indicates an improvement in motor coordination.

Signaling Pathways and Experimental Workflows



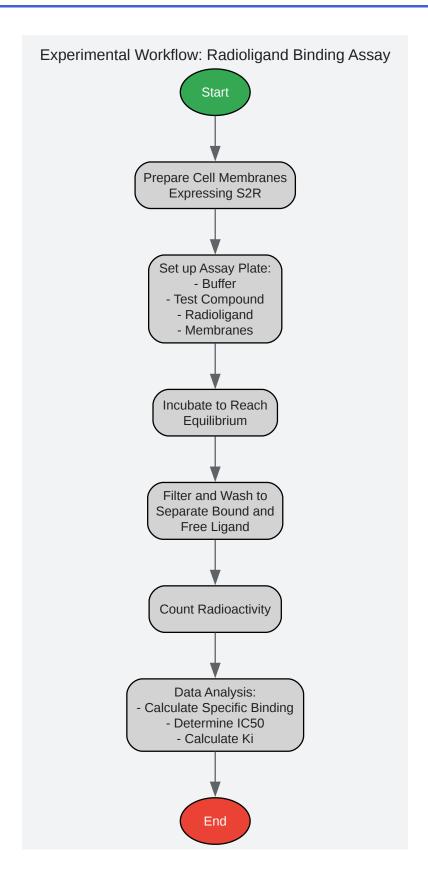
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to S2R research.



Click to download full resolution via product page

Caption: Signaling pathway of A β oligomer uptake mediated by the S2R/PGRMC1/LDLR complex.

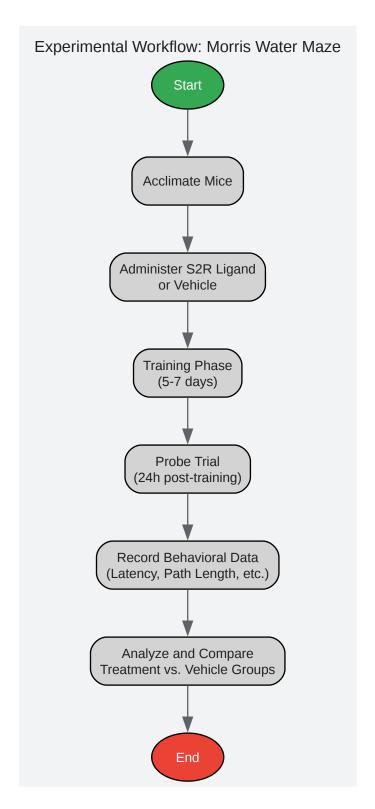




Click to download full resolution via product page



Caption: A generalized workflow for a competitive radioligand binding assay to determine ligand affinity for the S2R.



Click to download full resolution via product page



Caption: A typical experimental workflow for evaluating the efficacy of an S2R ligand in a mouse model of Alzheimer's disease using the Morris Water Maze.

Conclusion and Future Directions

The identification of the sigma-2 receptor as TMEM97 has opened new avenues for understanding its role in neurological health and disease. Its involvement in fundamental cellular processes and its interaction with key pathological proteins in Alzheimer's, Parkinson's, and Huntington's diseases position it as a high-value therapeutic target. The development of selective S2R modulators has already shown promise in preclinical and early clinical studies.

Future research should focus on several key areas:

- Elucidating Downstream Signaling: Further investigation is needed to fully map the downstream signaling cascades initiated by S2R activation or inhibition in different neuronal populations.
- Developing More Selective Ligands: The creation of highly selective agonists and antagonists will be crucial for dissecting the specific functions of the S2R and for developing safer and more effective therapeutics.
- Expanding Clinical Investigations: Continued and expanded clinical trials of promising S2R modulators are essential to validate their therapeutic efficacy in human patients with various neurological disorders.
- Biomarker Development: Identifying and validating biomarkers that can track S2R engagement and downstream effects in patients will be critical for optimizing treatment strategies.

In conclusion, the sigma-2 receptor represents a compelling target for drug discovery in the field of neurology. A deeper understanding of its biology and the continued development of targeted therapeutics hold the potential to deliver novel and effective treatments for some of the most challenging neurological disorders of our time.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Alzheimer's Therapeutics Targeting Amyloid Beta 1–42 Oligomers II: Sigma-2/PGRMC1
 Receptors Mediate Abeta 42 Oligomer Binding and Synaptotoxicity PMC
 [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the gene that codes for the σ2 receptor PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. GitHub pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]



- 16. Water Maze Tasks in Mice: Special Reference to Alzheimer's Transgenic Mice Methods of Behavior Analysis in Neuroscience NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sigma-2 receptor ligands: neurobiological effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proceedings from the Fourth International Symposium on σ -2 Receptors: Role in Health and Disease | eNeuro [eneuro.org]
- 20. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional assays to define agonists and antagonists of the sigma-2 receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Sigma-2 Receptor: A Pivotal Player in Neurological Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618783#role-of-sigma-2-receptor-in-neurological-disorders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





